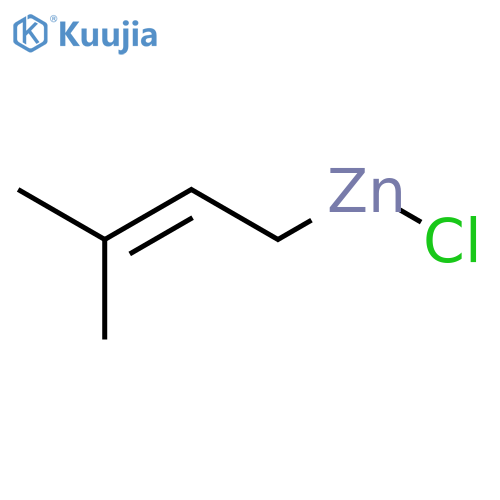Cas no 90472-65-4 (3-Methylbut-2-enylzinc chloride, 0.50 M in THF)

90472-65-4 structure
商品名:3-Methylbut-2-enylzinc chloride, 0.50 M in THF
3-Methylbut-2-enylzinc chloride, 0.50 M in THF 化学的及び物理的性質
名前と識別子
-
- 3-Methylbut-2-enylzinc chloride, 0.50 M in THF
- chlorozinc(1+);2-methylbut-2-ene
- 90472-65-4
- MFCD22684985
- 3-Methylbut-2-enylzinc chloride, 0.5M in THF
- chloro(3-methyl-2-butenyl)zinc
- DTXCID50707214
-
- MDL: MFCD22684985
- インチ: InChI=1S/C5H9.ClH.Zn/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
- InChIKey: QINYTUZBZWUQON-UHFFFAOYSA-M
計算された属性
- せいみつぶんしりょう: 167.968420Da
- どういたいしつりょう: 167.968420Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 46
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
3-Methylbut-2-enylzinc chloride, 0.50 M in THF 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M112160-5mL |
3-Methylbut-2-enylzinc chloride, 0.50 M in THF |
90472-65-4 | 5mL |
410.00 | 2021-08-04 | ||
| abcr | AB491542-100 ml |
3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |
90472-65-4 | 100 ml |
€1808.60 | 2024-04-16 | ||
| TRC | M112160-10mL |
3-Methylbut-2-enylzinc chloride, 0.50 M in THF |
90472-65-4 | 10mL |
680.00 | 2021-08-04 | ||
| abcr | AB491542-100ml |
3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |
90472-65-4 | 100ml |
€1808.60 | 2025-02-19 | ||
| abcr | AB491542-50ml |
3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |
90472-65-4 | 50ml |
€1155.00 | 2025-02-19 | ||
| abcr | AB491542-50 ml |
3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |
90472-65-4 | 50 ml |
€1155.00 | 2024-04-16 |
3-Methylbut-2-enylzinc chloride, 0.50 M in THF 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
90472-65-4 (3-Methylbut-2-enylzinc chloride, 0.50 M in THF) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 42464-96-0(NNMTi)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90472-65-4)3-Methylbut-2-enylzinc chloride, 0.50 M in THF

清らかである:99%/99%
はかる:50ml/100ml
価格 ($):684.0/1072.0